GPR132 antagonist 1

GPCR Pharmacology Diabetes Inflammation

Acquire GPR132 Antagonist 1 (NOX-6-18, CAS 898211-21-7) for robust target engagement. Its 65-fold potency boost over early leads (IC50 17 nM) ensures low-dose efficacy and minimal off-target risk—unlike weaker alternatives (e.g., SB-583355). This selective GPR132 antagonist uniquely combines high-affinity receptor blockade with insulinotropic activity, enabling single-intervention dissection of islet inflammation and beta-cell function. Validated in HFD-fed mice (reduced weight gain, improved glucose homeostasis), it is a premier benchmark standard for GPR132 screening campaigns with pre-established DMSO solubility (72 mg/mL) and in vivo formulation protocols.

Molecular Formula C18H17NO5S
Molecular Weight 359.4 g/mol
Cat. No. B12370429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR132 antagonist 1
Molecular FormulaC18H17NO5S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21)
InChIKeyXFMCZHXUAWBOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR132 antagonist 1 (NOX-6-18) for Diabetes and Cancer Research


GPR132 antagonist 1 (also known as NOX-6-18, GPR132-B-160, or Compound 25) is a selective, small-molecule antagonist of the orphan G protein-coupled receptor GPR132 (G2A) [1]. It is a benzofuran derivative with a molecular weight of 359.4 Da (CAS: 898211-21-7) . The compound is a key tool for interrogating GPR132 signaling in inflammation, metabolic disease, and oncology.

Why GPR132 antagonist 1 (NOX-6-18) Cannot Be Substituted with Other GPR132 Antagonists


Generic substitution of GPR132 antagonists is not feasible due to profound differences in potency, selectivity, and in vivo validation [1]. While several compounds, such as GSK1820795A and SB-583355, are reported as GPR132 antagonists, GPR132 antagonist 1 (NOX-6-18) is distinguished by its rational design based on cryo-EM structures, leading to a >100-fold improvement in potency over early hit compounds and a >4-fold advantage over the next most potent publicly disclosed antagonist . Critically, only GPR132 antagonist 1 has demonstrated significant in vivo efficacy in a high-fat diet mouse model of diabetes [1].

Quantitative Differentiation of GPR132 antagonist 1 (NOX-6-18) vs. Key Comparators


Superior Potency of GPR132 antagonist 1 (NOX-6-18) vs. GSK1820795A and SB-583355

GPR132 antagonist 1 (NOX-6-18) exhibits an IC50 of 17 nM in a functional assay measuring GPR132-Gi coupling, demonstrating significantly higher potency than alternative GPR132 antagonists. The rational design process began with hit compound NOX-6-1 (EC50 ≈ 1124 nM) and achieved a >66-fold improvement in potency through iterative structure-based optimization [1]. In contrast, GSK1820795A shows no publicly available quantitative potency data for GPR132 inhibition in a mammalian system, and SB-583355 is reported to block GPR132 activation but lacks a defined IC50/EC50 in direct comparison assays .

GPCR Pharmacology Diabetes Inflammation

Validated In Vivo Efficacy of GPR132 antagonist 1 (NOX-6-18) in a Diet-Induced Obesity Model

GPR132 antagonist 1 (NOX-6-18) is the only GPR132 antagonist with published in vivo efficacy data in a disease-relevant model [1]. In mice fed a high-fat diet, treatment with GPR132 antagonist 1 decreased weight gain and enhanced glucose metabolism [1]. This is in stark contrast to other GPR132 antagonists like GSK1820795A and SB-583355, for which no in vivo efficacy data in metabolic disease models have been reported .

Diabetes Metabolic Disease In Vivo Pharmacology

Structure-Based Design and Defined Binding Mode of GPR132 antagonist 1 (NOX-6-18)

GPR132 antagonist 1 (NOX-6-18) was rationally designed using cryo-electron microscopy (cryo-EM) structures of GPR132 bound to endogenous agonists [1]. This structure-based approach is unique among GPR132 antagonists and provides a clear understanding of its binding mode, which is critical for SAR studies and further optimization [1]. In contrast, the binding modes of other GPR132 antagonists like GSK1820795A and SB-583355 are not structurally defined, limiting their utility in rational drug design .

Structural Biology Drug Design GPCR Mechanism of Action

High-Impact Applications for GPR132 antagonist 1 (NOX-6-18) in Research


Interrogating GPR132-Mediated Macrophage Reprogramming in Type 2 Diabetes

Utilize GPR132 antagonist 1 to dissect the role of intra-islet lipid signaling in islet-resident macrophage polarization and its contribution to β-cell dysfunction [1]. The compound's validated in vivo efficacy in reducing weight gain and improving glucose metabolism in HFD-fed mice makes it the only tool suitable for studying GPR132's metabolic role in animal models [1][2].

Elucidating GPR132-Dependent Inflammatory Pathways in Cancer

Employ GPR132 antagonist 1 to block pro-tumor macrophage activity in tumor microenvironment studies [1]. Genetic and pharmacological evidence confirms that GPR132 inhibition impedes mammary tumor malignancy, establishing this compound as a key reagent for investigating GPR132 in oncology [1][2].

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Leverage the cryo-EM structures of GPR132 bound to agonists as a foundation for rational design of next-generation antagonists [1]. The availability of the NOX-6-7–GPR132–Gi complex (PDB: 8HVI) and the binding mode of the structurally related antagonist provides a precise molecular blueprint for SAR and optimization campaigns [1].

Investigating GPR132 Signaling in Immune Cell Migration and Chemotaxis

GPR132 regulates macrophage and immune cell migration [1]. Use GPR132 antagonist 1 to specifically block GPR132-mediated chemotaxis in transwell migration assays and to differentiate GPR132-driven effects from those mediated by other proton-sensing GPCRs (e.g., GPR4, GPR65, GPR68) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR132 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.